L-AllNAc(a1-4)L-GulNAc(a)-O-Ph(4-OMe)

Description

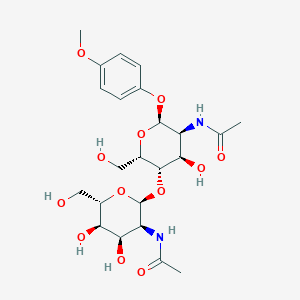

L-AllNAc(α1-4)L-GulNAc(α)-O-Ph(4-OMe) is a synthetic glycoside derivative featuring a unique disaccharide core (L-AllNAc linked α1-4 to L-GulNAc) conjugated to a 4-methoxyphenyl (4-OMe) aglycone. This compound is structurally notable for its non-natural sugar residues and the para-methoxy modification on the aromatic ring, which influences electronic properties and biological interactions.

Properties

Molecular Formula |

C23H34N2O12 |

|---|---|

Molecular Weight |

530.5 g/mol |

IUPAC Name |

N-[(2S,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19+,20+,21+,22+,23-/m0/s1 |

InChI Key |

VPSWXDRLHGWRLX-XQTQAFJQSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@@H]2[C@@H](O[C@H]([C@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 4-OMe substitution is a critical modulator of activity and selectivity in glycosides and aromatic derivatives. Below is a detailed comparison with related compounds:

Electronic and Structural Effects

4-OMe vs. 4-Me (Methyl) Substitutions :

- NMR Shifts : In selenazolyl-hydrazones, the 4-OMe group induces shielding effects on adjacent protons (e.g., H–C13 and H–C15) due to resonance donation, whereas 4-Me exhibits weaker inductive electron donation. For example, H–C13 protons in 4-OMe derivatives resonate upfield (7.51–7.71 ppm) compared to 4-Me analogs .

- Crystallography : 4-OMe derivatives exhibit greater molecular planarity (interplanar angles: ~1.3° torsion) compared to 4-Me (~−7.3°), influencing packing motifs and hydrogen-bonding interactions (e.g., paddle wheel-like dimers in 4-Me vs. planar sheets in 4-OMe) .

4-OMe vs. Halogenated (e.g., 4-Br) Substitutions :

Key Research Findings and Data Tables

Table 1: Impact of Substituents on Anti-Senescence Selectivity (SI)

| Compound | R1 Substituent | R2 Substituent | SI (Senescent vs. Young HAEC) |

|---|---|---|---|

| 2 | H | 4-OMe | 15.3 |

| 4 | 4-OMe | 4-Br | 12.5 |

| 5 | 4-OMe | 4-Me | 8.2 |

| 10 | H | H | 6.1 |

Table 2: NMR Chemical Shifts of Key Protons in 4-OMe vs. 4-Me Derivatives

| Proton | 4-OMe (ppm) | 4-Me (ppm) | Shift Difference |

|---|---|---|---|

| H–C9 | 7.62 | 7.68 | Δ = −0.06 |

| H–C13 | 7.15 | 7.45 | Δ = −0.30 |

| H–C15 | 6.98 | 7.32 | Δ = −0.34 |

Mechanistic Insights and Functional Implications

- 4-OMe in Glycosides : The methoxy group enhances solubility and stabilizes glycosidic bonds via steric and electronic effects, as seen in per-O-acetylated 4-methoxy-GlcNAc derivatives ().

- Senolytic Specificity: The 4-OMe group’s resonance effects likely modulate interactions with senescence-associated pathways, such as reducing pro-survival signal activation in aged cells .

Preparation Methods

Synthesis of L-Allosamine N-Acetyl (L-AllNAc)

- Starting from commercially available L-Allose, selective amination at C-2 position is performed to introduce the amino group.

- The amino group is subsequently acetylated using acetic anhydride under mild conditions to yield the N-acetyl derivative.

- Hydroxyl groups are selectively protected, often as benzyl ethers or acetals, to direct stereoselective glycosylation.

Synthesis of L-Gulosamine N-Acetyl (L-GulNAc)

- Analogous to L-AllNAc, L-Gulose is converted to L-Gulosamine via amination at C-2.

- N-acetylation follows, with selective protection of hydroxyl groups.

- Protecting groups such as benzylidene or silyl ethers are commonly used to enable regioselective reactions.

Glycosylation Methodology

Formation of the α1-4 Glycosidic Bond

- The glycosyl donor is typically the L-GulNAc building block, activated as a trichloroacetimidate or thioglycoside derivative.

- The glycosyl acceptor is the L-AllNAc derivative with free hydroxyl at C-4.

- Glycosylation is promoted by Lewis acids such as trimethylsilyl triflate (TMSOTf) or BF3·Et2O under low temperature (-40 to 0 °C) to favor α-selectivity.

- Reaction conditions are optimized to minimize by-products and ensure high stereoselectivity.

Attachment of the para-Methoxyphenyl (4-OMe-Ph) Aglycone

- The reducing end sugar (L-GulNAc) is converted into a glycosyl donor or acceptor depending on the sequence.

- The para-methoxyphenyl group is introduced via glycosylation with para-methoxyphenol under acidic catalysis.

- This step stabilizes the glycoside and facilitates purification and characterization.

Protection and Deprotection Strategies

- Benzyl ethers, benzylidene acetals, and silyl ethers are commonly used protecting groups.

- Selective removal of protecting groups is achieved by hydrogenolysis (for benzyl groups) or acidic/basic hydrolysis (for acetals).

- The sequence of protection/deprotection is critical to expose the correct hydroxyl groups for glycosylation and to maintain stereochemical integrity.

Purification and Characterization

- Purification is typically performed by column chromatography on silica gel or reverse-phase media.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC) to confirm structure and stereochemistry.

- High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups.

- Optical rotation measurements to confirm stereochemical purity.

Data Table: Summary of Key Reaction Steps and Conditions

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Amination + N-Acetylation | L-Allose / L-Gulose | NH2 source (e.g., NH3), Ac2O | Formation of L-AllNAc and L-GulNAc |

| 2 | Protection | L-AllNAc / L-GulNAc | Benzyl bromide, benzylidene acetal | Selective hydroxyl protection |

| 3 | Glycosylation (α1-4) | L-GulNAc donor + L-AllNAc acceptor | TMSOTf, low temp (-40 to 0 °C) | Formation of α1-4 glycosidic bond |

| 4 | Aglycone attachment | Disaccharide intermediate + 4-OMe-phenol | Acid catalyst (e.g., BF3·Et2O) | Formation of α-glycosidic bond to Ph(4-OMe) |

| 5 | Deprotection | Protected glycoside | Hydrogenolysis, acid/base hydrolysis | Removal of protecting groups |

| 6 | Purification & Analysis | Crude product | Chromatography, NMR, MS, IR | Pure L-AllNAc(α1-4)L-GulNAc(α)-O-Ph(4-OMe) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.